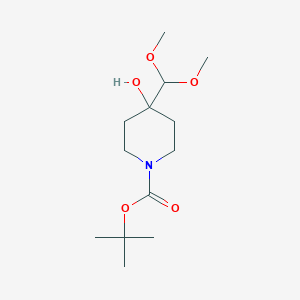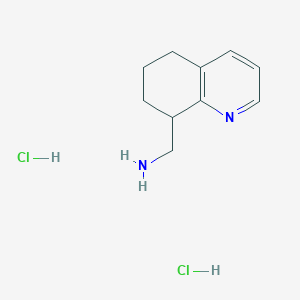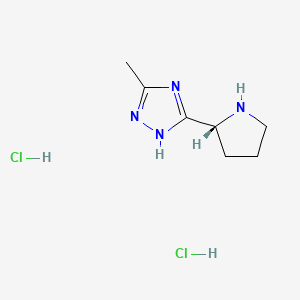
(R)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with an appropriate nitrile can yield the triazole ring, which can then be further functionalized to introduce the pyrrolidine group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance the efficiency of the reactions. Additionally, the use of continuous flow reactors can help in scaling up the production while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of triazole-containing molecules with biological targets. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, ®-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical or thermal properties.
Mecanismo De Acción
The mechanism of action of ®-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound for its targets. These interactions can lead to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidin-2,5-dione: Known for its use in the synthesis of bioactive molecules.
Pyrrolizine: A nitrogen-containing heterocycle with significant pharmacological properties.
Uniqueness
®-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride is unique due to the combination of the triazole and pyrrolidine rings in its structure. This combination provides a distinct set of chemical and biological properties that can be exploited for various applications. The stereochemistry of the compound also plays a crucial role in its activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H14Cl2N4 |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
3-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m1../s1 |
Clave InChI |
RYDDRPFBMHLWCU-QYCVXMPOSA-N |
SMILES isomérico |
CC1=NNC(=N1)[C@H]2CCCN2.Cl.Cl |
SMILES canónico |
CC1=NNC(=N1)C2CCCN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


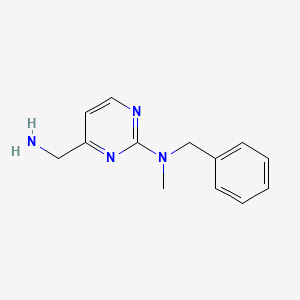
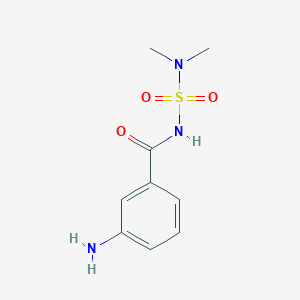

![Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13346337.png)

![Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13346347.png)
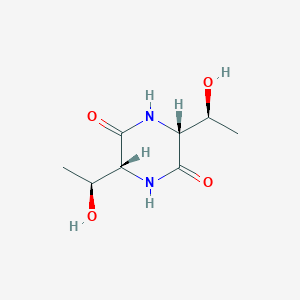
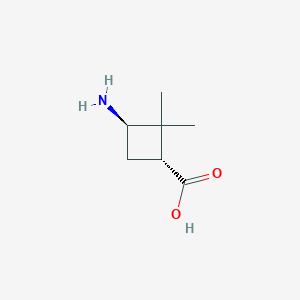
![2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13346360.png)
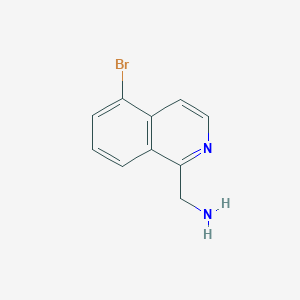
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
